Cas no 2227875-00-3 (rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 3,3-dimethylcyclobutylmethyl substituent. Its stereochemical complexity and rigid cyclobutyl moiety contribute to its utility as a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active compounds or fine chemicals. The compound's distinct structural framework may enhance binding selectivity in molecular interactions, making it valuable for applications in asymmetric synthesis or medicinal chemistry research. Its stability and defined stereochemistry allow for precise modifications, enabling tailored functionalization for target-oriented applications. This product is suited for researchers requiring high-purity chiral building blocks with potential applications in drug discovery or material science.
rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol structure
2227875-00-3 structure
Product Name:rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol
CAS No:2227875-00-3
MF:C12H22O
MW:182.302484035492
CID:6326820
PubChem ID:165786773
Update Time:2025-10-28

rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol
    • rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
    • EN300-1623864
    • 2227875-00-3
    • Inchi: 1S/C12H22O/c1-12(2)7-9(8-12)6-10-4-3-5-11(10)13/h9-11,13H,3-8H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: AQJVHBZLDRIGJD-WDEREUQCSA-N
    • SMILES: O[C@@H]1CCC[C@H]1CC1CC(C)(C)C1

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1623864-0.05g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
0.05g
$1104.0 2023-06-04
Enamine
EN300-1623864-0.1g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
0.1g
$1157.0 2023-06-04
Enamine
EN300-1623864-0.25g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
0.25g
$1209.0 2023-06-04
Enamine
EN300-1623864-0.5g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
0.5g
$1262.0 2023-06-04
Enamine
EN300-1623864-1.0g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
1g
$1315.0 2023-06-04
Enamine
EN300-1623864-2.5g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
2.5g
$2576.0 2023-06-04
Enamine
EN300-1623864-5.0g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
5g
$3812.0 2023-06-04
Enamine
EN300-1623864-10.0g
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
10g
$5652.0 2023-06-04
Enamine
EN300-1623864-50mg
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
50mg
$827.0 2023-09-22
Enamine
EN300-1623864-100mg
rac-(1R,2S)-2-[(3,3-dimethylcyclobutyl)methyl]cyclopentan-1-ol
2227875-00-3
100mg
$867.0 2023-09-22

Additional information on rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol

Comprehensive Overview of rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol (CAS No. 2227875-00-3)

The compound rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol (CAS No. 2227875-00-3) is a stereochemically complex molecule that has garnered significant attention in pharmaceutical and synthetic chemistry research. Its unique structure, featuring a cyclopentanol core substituted with a 3,3-dimethylcyclobutyl group, makes it a valuable intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, a topic frequently searched in academic and industrial circles.

In recent years, the demand for stereoselective synthesis and chiral auxiliaries has surged, driven by the need for enantiomerically pure pharmaceuticals. The rac-(1R,2S) configuration of this compound offers intriguing possibilities for modulating biological activity, a hot topic in medicinal chemistry forums. Its methylcyclopentan-1-ol moiety is structurally analogous to motifs found in bioactive natural products, aligning with the growing trend of "natural product-inspired drug design," a frequently queried term in scientific databases.

The 3,3-dimethylcyclobutyl substituent in this molecule contributes to its steric and electronic properties, which are critical for molecular recognition studies—a subject of high interest in computational chemistry and drug-receptor interactions. This aligns with common search queries like "role of cyclobutyl groups in drug design" or "impact of steric hindrance on binding affinity." The compound's CAS No. 2227875-00-3 serves as a unique identifier in chemical databases, often cross-referenced with studies on conformational analysis and ring strain effects.

From a synthetic perspective, the preparation of rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol involves challenging diastereoselective transformations, a technical area frequently explored in organic chemistry tutorials. Its cyclopentan-1-ol scaffold is reminiscent of prostaglandin analogs, connecting it to trending searches about "bioactive five-membered ring systems." The compound's lipophilicity, influenced by the dimethylcyclobutyl group, also makes it relevant to discussions on drug permeability and blood-brain barrier penetration—key terms in pharmacokinetics research.

Analytical characterization of this compound typically employs advanced techniques like chiral HPLC and NMR spectroscopy, addressing common queries about "stereoisomer resolution methods." Its potential applications in catalysis and material science are underscored by the rigidity of the cyclobutyl ring, a feature often searched in relation to "conformationally restricted scaffolds." As the pharmaceutical industry increasingly focuses on three-dimensional molecular complexity (a trending concept in drug design), compounds like CAS No. 2227875-00-3 gain prominence in patent literature and research publications.

Environmental and regulatory aspects of this compound are also of interest, with searches often including "green chemistry approaches for cyclobutane derivatives." The rac-(1R,2S) notation specifically caters to researchers investigating racemate resolution techniques, a niche but growing area in process chemistry. Its structural features bridge multiple disciplines, from fragrance chemistry (due to the methylcyclopentan backbone) to agrochemical research, demonstrating the compound's interdisciplinary relevance.

In conclusion, rac-(1R,2S)-2-(3,3-dimethylcyclobutyl)methylcyclopentan-1-ol represents a fascinating case study in modern synthetic chemistry, addressing multiple trending topics in scientific research. Its CAS No. 2227875-00-3 serves as a gateway to exploring stereochemical complexity, a subject of enduring interest in both academic and industrial settings. The compound's versatility ensures its continued relevance across various chemistry subdisciplines, making it a valuable subject for further investigation and application development.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.